molecular formula C11H16N2 B1365913 2-Phenylpiperidin-3-amine

2-Phenylpiperidin-3-amine

Cat. No. B1365913
M. Wt: 176.26 g/mol
InChI Key: GFMAFYNUQDLPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylpiperidin-3-amine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Phenylpiperidin-3-amine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-phenylpiperidin-3-amine

InChI

InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2

InChI Key

GFMAFYNUQDLPBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

First, a carboxyl group of a 2-phenylnicotinic acid derivative is amidated and applied to Hofmann's reaction. Then, the resulting 2-phenyl-3-aminopyridine derivative is reduced to produce a 2-phenyl-3-aminopiperidine derivative, and further subjecting the resulting compound to acylation or alkylation, if desired.
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Synthesis routes and methods II

Procedure details

A 500 ml Parr bottle was charged with 5 grams of 5% platinum/carbon (50% water wet), 5 grams (0.0293 mol.) 3-amino-2-phenylpyridine (1 equivalent), 75 ml of water (15 vol.) and 25 ml of concentrated hydrochloric acid (5 vol.). The reaction was hydrogenated (maintaining the hydrogen pressure between 36 psi and 50 psi) until high pressure liquid chromatography (HPLC) indicated complete reaction. The catalyst was removed by filtration and the pH of the filtrate was adjusted from 0 to a stable 11.2 using 25% sodium hydroxide (NaOH). The aqueous layer was extracted twice with 50 ml of methylene chloride (CH2Cl2). The organic extracts were combined, dried with magnesium sulfate (MgSO4) and the filtrate was atmospherically distilled to an oil, 4.34 grams (84.1%).
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